molecular formula C14H14ClNO B11866243 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone

1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone

Cat. No.: B11866243
M. Wt: 247.72 g/mol
InChI Key: CQISFPWRKDVAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone is a quinoline derivative known for its interesting biological properties. Quinoline derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, particularly for their antimicrobial and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone can be achieved through regioselective O-alkylation. This involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . The reaction typically takes 20-45 minutes to complete .

Industrial Production Methods

Scientific Research Applications

1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-8-isopropylquinolin-3-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The chloroquinoline moiety is known to inhibit mammalian topoisomerase II, which is crucial for DNA replication and cell division .

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

1-(2-chloro-8-propan-2-ylquinolin-3-yl)ethanone

InChI

InChI=1S/C14H14ClNO/c1-8(2)11-6-4-5-10-7-12(9(3)17)14(15)16-13(10)11/h4-8H,1-3H3

InChI Key

CQISFPWRKDVAKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=CC(=C(N=C21)Cl)C(=O)C

Origin of Product

United States

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